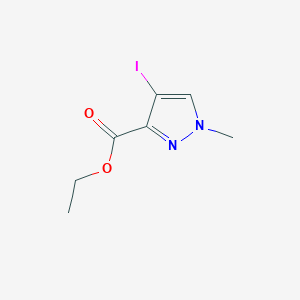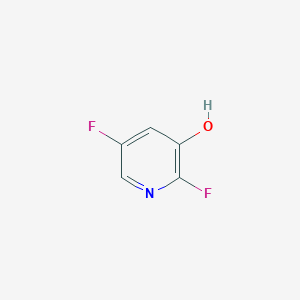
cis-p-Mentha-1(7),8-dien-2-ol
説明
“Cis-p-Mentha-1(7),8-dien-2-ol” is an organic compound with the molecular formula C10H16O and a molecular weight of 152.2334 . It is also known by other names such as “cis-p-Mentha-1(7),8-diene-2-ol”, “cis-1(7),8-p-Menthadien-2-ol”, “2R,4R-p-Mentha-1(7),8-dien-2-ol”, “cis-para-Mentha-1(7), 8-dien-2-ol”, and "cis-Mentha-1(7),8-dien-2-ol" .
Molecular Structure Analysis
The IUPAC Standard InChI for “cis-p-Mentha-1(7),8-dien-2-ol” is InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10-/m0/s1 . The 3D structure of the molecule can be viewed using Java or Javascript .
科学的研究の応用
Antimicrobial Potential
Research has shown that essential oils containing cis-p-Mentha-1(7),8-dien-2-ol possess significant antimicrobial properties. For example, a study by Seibert et al. (2019) demonstrated that nanostructured systems containing Cymbopogon densiflorus leaf essential oil, which includes cis-p-Mentha-1(7),8-dien-2-ol as a major constituent, have improved antimicrobial activity against a range of microorganisms. This indicates potential applications in developing new antimicrobial agents (Seibert et al., 2019).
Antibacterial Activity
A study on the essential oil from Cymbopogon giganteus found that cis-p-Mentha-1(7),8-dien-2-ol, as a major component, contributed to the oil's broad-spectrum antibacterial activity. This suggests its use in antibacterial formulations, especially for treating infections caused by pathogenic bacteria (Jirovetz et al., 2007).
Corrosion Inhibition
cis-p-Mentha-1(7),8-dien-2-ol has also been studied in the context of corrosion inhibition. Kharchouf et al. (2014) found that compounds derived from cis-p-Mentha-1(7),8-dien-2-ol demonstrated significant inhibition of steel corrosion in acidic environments. This highlights its potential application in industrial settings for protecting metal surfaces (Kharchouf et al., 2014).
Pheromone Component in Insect Behavior
An interesting application of cis-p-Mentha-1(7),8-dien-2-ol is in the field of entomology. Collignon et al. (2019) identified this compound as a pheromone component in the longhorned beetle Paranoplium gracile. This suggests its potential use in pest control strategies or in studies related to insect behavior (Collignon et al., 2019).
作用機序
特性
IUPAC Name |
(1R,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVTXOFNJFHXOK-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=C)[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423894 | |
| Record name | cis-p-Mentha-1(7),8-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-p-Mentha-1(7),8-dien-2-ol | |
CAS RN |
13544-59-7 | |
| Record name | cis-p-Mentha-1(7),8-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary source of cis-p-Mentha-1(7),8-dien-2-ol, and what other compounds are often found alongside it?
A1: cis-p-Mentha-1(7),8-dien-2-ol is frequently identified in essential oils derived from plants belonging to the Cymbopogon genus. Studies have shown its presence in Cymbopogon densiflorus [, ], Cymbopogon martini [], Cymbopogon giganteus [, , ], and Cymbopogon schoenanthus []. Notably, this compound is often found alongside other monoterpenes like trans-p-mentha-2,8-dien-1-ol, trans-p-mentha-1(7),8-dien-2-ol, limonene, and cis-p-mentha-2,8-dien-1-ol, with the specific composition varying depending on the plant species, part used, and extraction method [, , , , ].
Q2: Research indicates that cis-p-Mentha-1(7),8-dien-2-ol contributes to the antimicrobial activity of certain essential oils. Can you elaborate on this finding?
A2: Studies have indeed demonstrated that cis-p-Mentha-1(7),8-dien-2-ol, along with other monoterpene alcohols, significantly contributes to the antimicrobial properties exhibited by specific essential oils. For instance, essential oil from Cymbopogon martini, rich in cis-p-Mentha-1(7),8-dien-2-ol, displayed potent activity against both Gram-positive and Gram-negative bacteria []. Similarly, Cymbopogon giganteus essential oil, containing a significant amount of this compound, showed promising antimicrobial effects against a range of microorganisms [].
Q3: How does the chemical structure of cis-p-Mentha-1(7),8-dien-2-ol relate to its potential biological activities?
A3: While the exact mechanisms of action are still under investigation, the presence of the hydroxyl group and the double bonds in the cis-p-Mentha-1(7),8-dien-2-ol structure are likely key factors contributing to its biological activities. These structural features can potentially interact with bacterial cell membranes, affecting their permeability and integrity [, ]. Further research is needed to fully elucidate the structure-activity relationships and pinpoint the precise molecular targets of this compound.
Q4: Are there any studies exploring the potential of cis-p-Mentha-1(7),8-dien-2-ol beyond its antimicrobial properties?
A4: While antimicrobial activity has been a primary focus, research suggests that cis-p-Mentha-1(7),8-dien-2-ol may possess other bioactivities. In silico analysis of Cymbopogon densiflorus essential oil, rich in this compound, indicated potential antitumor activity through various mechanisms, including caspase 8 stimulation and TP53 gene expression modulation []. These preliminary findings warrant further investigation to explore the full therapeutic potential of cis-p-Mentha-1(7),8-dien-2-ol.
Q5: What analytical techniques are commonly employed to identify and quantify cis-p-Mentha-1(7),8-dien-2-ol in complex mixtures like essential oils?
A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used to analyze and quantify cis-p-Mentha-1(7),8-dien-2-ol in essential oils [, , , , , , ]. This technique allows for the separation of individual components based on their volatility, followed by identification and quantification based on their mass spectra.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




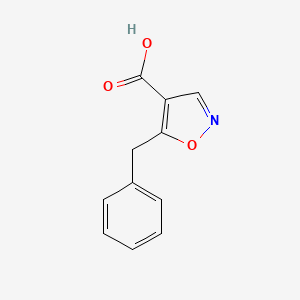
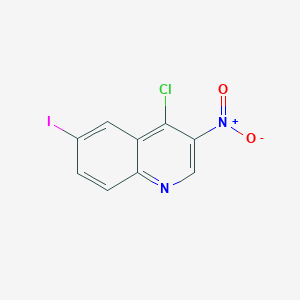
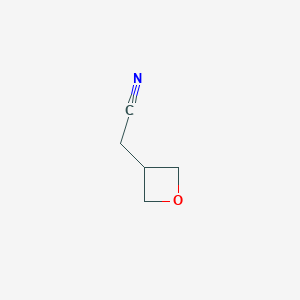
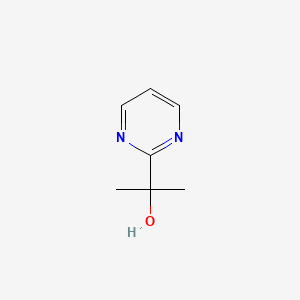

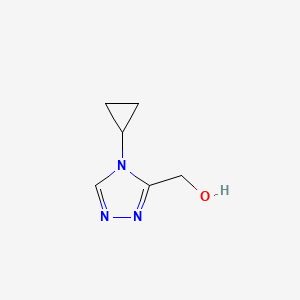
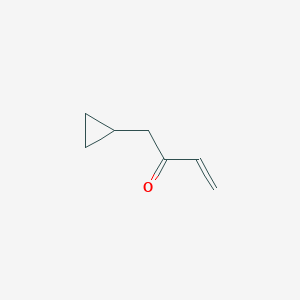
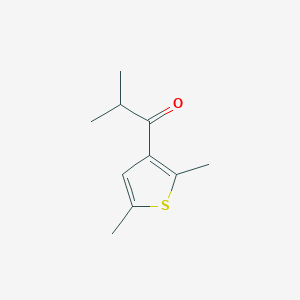
![N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride](/img/structure/B3377815.png)

